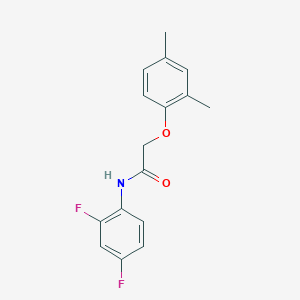![molecular formula C24H23N3O3 B251909 3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as BOPB, is a novel chemical compound that has gained attention in scientific research due to its potential applications in various fields. BOPB is a small molecule that belongs to the class of benzamide derivatives and has been synthesized using various methods.
作用機序
3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has a selective affinity for the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular functions, including calcium signaling, lipid metabolism, and cell survival. This compound binds to the sigma-1 receptor and modulates its activity, leading to various downstream effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including modulation of calcium signaling, inhibition of cancer cell growth, and neuroprotection. This compound has also been found to have anti-inflammatory properties and has been studied for its potential applications in treating inflammatory diseases.
実験室実験の利点と制限
3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has several advantages for lab experiments, including its small size, high potency, and selective affinity for the sigma-1 receptor. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, including studying its potential applications in treating neurological disorders, cancer, and inflammatory diseases. Furthermore, this compound can be used as a tool in drug development to understand the mechanism of action of various drugs. Additionally, future research can focus on improving the synthesis method of this compound to increase its yield and solubility in water.
Conclusion:
In conclusion, this compound is a novel chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its potential applications in neuroscience, cancer research, and drug development. This compound has a selective affinity for the sigma-1 receptor and has various biochemical and physiological effects. Although this compound has some limitations, there are several future directions for research on this compound, including studying its potential applications in treating neurological disorders, cancer, and inflammatory diseases.
合成法
3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing this compound. In this method, the reaction between 2-bromo-3'-butoxyacetophenone and 2-methyl-3-(2-bromoacetyl)oxazolo[4,5-b]pyridine in the presence of a palladium catalyst and a base yields this compound.
科学的研究の応用
3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been found to have a selective affinity for the sigma-1 receptor, which is involved in various neurological disorders, including depression, anxiety, and Alzheimer's disease. This compound has also been studied for its potential anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Furthermore, this compound has been used as a tool in drug development to understand the mechanism of action of various drugs.
特性
分子式 |
C24H23N3O3 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
3-butoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H23N3O3/c1-3-4-14-29-18-9-5-8-17(15-18)23(28)26-20-11-6-10-19(16(20)2)24-27-22-21(30-24)12-7-13-25-22/h5-13,15H,3-4,14H2,1-2H3,(H,26,28) |
InChIキー |
FWAKBTOSPQMBMW-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4 |
正規SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)
![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B251843.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B251844.png)


